Trihexylamine

Description

The exact mass of the compound Trihexylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409786. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trihexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trihexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

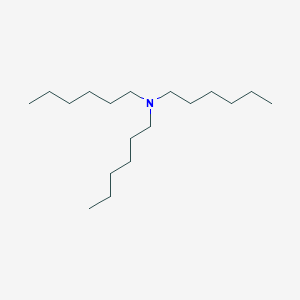

Structure

3D Structure

Properties

IUPAC Name |

N,N-dihexylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAIBWNEUYXDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059263, DTXSID301022397 | |

| Record name | N,N-Dihexyl-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Hexanamine, N,N-dihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-hexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-86-3, 68038-01-7 | |

| Record name | Trihexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068038017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanamine, N,N-dihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dihexyl-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9392WA249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trihexylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of trihexylamine. The information is curated for professionals in research, scientific, and pharmaceutical development fields, with a focus on delivering precise data and established experimental methodologies.

Core Physical and Chemical Properties

Trihexylamine is a tertiary amine with three hexyl groups attached to a central nitrogen atom.[1] This structure imparts significant hydrophobic character to the molecule.[1] It typically appears as a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of trihexylamine, with data compiled from various sources. Discrepancies in reported values are presented as ranges to reflect the available literature.

Table 1: General and Physical Properties of Trihexylamine

| Property | Value |

| Molecular Formula | C₁₈H₃₉N[1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Weight | 269.51 g/mol [2][4][5][7][8][10][13] |

| Appearance | Colorless to pale yellow liquid[1][2][3] |

| Odor | Amine-like / Ammonia-like[1][2] |

| Melting Point | < -75 °C to -51 °C[2][4][5][11][13] |

| Boiling Point | 150-159 °C at 12 mmHg[4][5][7][11][13] |

| 263-265 °C (lit.)[4][7][11][13] | |

| 365-367 °C[2] | |

| Density | 0.794 g/mL at 25 °C[4][5][9][10][11][13] |

| 0.819 g/cm³ at 20 °C[2] | |

| Refractive Index (n20/D) | 1.442[4][5][9][10][11][13] |

| Vapor Pressure | <1 mm Hg at 20 °C[4][5][7][10][11][13] |

| Vapor Density | 9.3 (vs air)[3][4][5][7][10][11] |

| Flash Point | >110 °C (>230 °F)[4][9][11][13] |

| 113 °C (235.4 °F) - closed cup[7][10] | |

| 152 °C[2] | |

| CAS Number | 102-86-3[1][3][4][7][8][10] |

Table 2: Solubility and Chemical Properties of Trihexylamine

| Property | Value/Description |

| Water Solubility | Insoluble / Slightly miscible[2][3][4][9][11][13] (4.6E-3 g/L at 25 °C)[3] |

| Organic Solvent Solubility | Soluble in many organic solvents such as ethanol (B145695) and ether.[1][2][3] Slightly soluble in chloroform (B151607) and methanol.[4][11][13] |

| pKa | 10.46 ± 0.50 (Predicted)[3][4][11][13] |

| LogP | 4.47 at 25 °C and pH 8-9[4][11][13] |

| Chemical Reactivity | Acts as a base and proton acceptor.[1][3] Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are generalized protocols that can be adapted for trihexylamine.

Determination of Boiling Point (Capillary Method)

The capillary method is a common technique for determining the boiling point of a liquid, especially with small sample volumes.[14][15]

Methodology:

-

A small amount of the liquid sample (e.g., trihexylamine) is placed in a small test tube or fusion tube.[15][16]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[14][16]

-

The assembly is attached to a thermometer and heated in a controlled manner using a heating bath (e.g., Thiele tube with mineral oil or a melting point apparatus).[15][16][17]

-

As the temperature rises, the air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, which will be visible as a stream of bubbles.[14][15]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.[14]

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[14][16]

Determination of Melting Point (Capillary Method)

For substances that are solid at room temperature, the melting point can be determined as a measure of purity. While trihexylamine is a liquid at room temperature, this protocol is fundamental in physical property determination.

Methodology:

-

A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.[17][18]

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[17][19]

-

The sample is heated rapidly at first to determine an approximate melting range, and then a second sample is heated slowly (1-2 °C per minute) near the expected melting point.[20]

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. Pure compounds typically have a sharp melting point range of 0.5-1.0 °C.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a substance in a given solvent.[21][22]

Methodology:

-

An excess amount of the solute (trihexylamine) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[22][23]

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[22][23]

-

After reaching equilibrium, the undissolved solute is separated from the saturated solution by centrifugation and/or filtration.[21][23]

-

The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[21]

-

The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[21]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of trihexylamine.

Caption: Hierarchical classification of amines, indicating trihexylamine as a tertiary amine.

Caption: A generalized workflow for the experimental determination of a liquid's boiling point.

Chemical Reactivity and Applications

As a tertiary amine, trihexylamine is basic and can act as a proton acceptor in chemical reactions.[1][3] Its long alkyl chains make it hydrophobic and soluble in nonpolar organic solvents.[1] This property is leveraged in various applications:

-

Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs and can act as a base in organic reactions.[3] It is also employed as an extractant for the isolation and purification of compounds like succinic acid from fermentation broths.[4][10]

-

Chemical Industry: Finds use as a catalyst, a stabilizer in polymerization reactions, and as a corrosion inhibitor.[1][3]

-

Analytical Chemistry: Utilized as an internal standard in the screening of human hair for designer drugs by ion mobility spectrometry.[4][10]

-

Materials Science: Involved in the synthesis of zinc oxide nanorods and in the preparation of infrared luminescence nanohybrid films.[4]

Safety and Handling

Trihexylamine is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][24][25] It is also considered toxic to aquatic life with long-lasting effects.[24][25][26] When handling trihexylamine, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn.[7][25] It should be stored in a cool, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[8][24][25][26]

References

- 1. CAS 102-86-3: Trihexylamine | CymitQuimica [cymitquimica.com]

- 2. Trihexylamine Manufacturer & Supplier in China | CAS 102-48-7 | Properties, Uses, Safety, Price & Bulk Supply [nj-finechem.com]

- 3. guidechem.com [guidechem.com]

- 4. TRI-N-HEXYLAMINE | 102-86-3 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. Trihexylamine | C18H39N | CID 66022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trihexylamine 96 102-86-3 [sigmaaldrich.com]

- 8. guidechem.com [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. Trihexylamine 96 102-86-3 [sigmaaldrich.com]

- 11. TRI-N-HEXYLAMINE CAS#: 102-86-3 [m.chemicalbook.com]

- 12. 1-Hexanamine, N,N-dihexyl- [webbook.nist.gov]

- 13. 102-86-3 CAS MSDS (TRI-N-HEXYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. davjalandhar.com [davjalandhar.com]

- 19. westlab.com [westlab.com]

- 20. SSERC | Melting point determination [sserc.org.uk]

- 21. benchchem.com [benchchem.com]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. materialneutral.info [materialneutral.info]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. fishersci.it [fishersci.it]

Trihexylamine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trihexylamine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the available qualitative and semi-quantitative information, providing a detailed experimental protocol for determining solubility, and offering a visual representation of the experimental workflow.

Introduction to Trihexylamine

Trihexylamine (C₁₈H₃₉N) is a tertiary amine characterized by three hexyl groups attached to a central nitrogen atom, contributing to its significantly hydrophobic nature.[1] It typically appears as a colorless to pale yellow liquid with a characteristic amine odor.[1] This compound is widely used as a solvent, a surfactant, a corrosion inhibitor, and in various chemical syntheses, including the extraction of metal ions.[1]

Solubility Data

Trihexylamine is generally characterized as being soluble in organic solvents and having very limited solubility in water, a consequence of its long hydrocarbon chains.[1][2] While specific quantitative solubility values (e.g., in g/100 mL or molarity) are not widely reported in peer-reviewed literature or technical datasheets, the following table summarizes the available qualitative and semi-quantitative solubility information. The high degree of miscibility with non-polar and some polar solvents is a key characteristic.

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Reference Temperature (°C) |

| Alcohols | Methanol | CH₃OH | Slightly Soluble | Ambient |

| Ethanol | C₂H₅OH | Soluble | Ambient | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Ambient |

| Halogenated Solvents | Chloroform | CHCl₃ | Slightly Soluble | Ambient |

| Aqueous | Water | H₂O | Insoluble / Slightly miscible (4.6 x 10⁻³ g/L, calculated) | 25 |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of trihexylamine solubility in an organic solvent, primarily based on the widely accepted "shake-flask" method, which is suitable for determining thermodynamic solubility.

Objective

To determine the solubility of trihexylamine in a selected organic solvent at a specified temperature.

Materials and Equipment

-

Trihexylamine (high purity, >98%)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC, NMR)

-

Centrifuge (optional)

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of trihexylamine in the chosen organic solvent. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation:

-

Add an excess amount of trihexylamine to a known volume of the organic solvent in a sealed vial. The presence of undissolved trihexylamine is crucial to ensure that a saturated solution is achieved.

-

Prepare several such vials to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved trihexylamine to settle.

-

Alternatively, the vials can be centrifuged to facilitate the separation of the excess solute.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets or particulates.

-

-

Dilution and Analysis:

-

Dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using a calibrated GC-FID or another suitable analytical method to determine the concentration of trihexylamine.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of trihexylamine in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility of trihexylamine in the solvent at the specified temperature, which can be expressed in units such as g/L, mol/L, or g/100 mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of trihexylamine solubility.

References

basicity and pKa value of Trihexylamine

An In-depth Technical Guide to the Basicity and pKa of Trihexylamine

Introduction

Trihexylamine (THA), a tertiary amine with the chemical formula C₁₈H₃₉N, is a significant compound in various chemical applications, including as a solvent, an extractant in purification processes, and an intermediate in chemical synthesis.[1][2][3] Its utility is fundamentally linked to its chemical properties, particularly its basicity, which is a measure of its ability to accept a proton. For researchers, scientists, and professionals in drug development, a thorough understanding of THA's basicity is crucial for reaction design, process optimization, and understanding its behavior in different chemical environments.

This guide provides a detailed examination of the basicity and pKa value of trihexylamine, supported by its physicochemical properties and a generalized experimental protocol for pKa determination.

Understanding Basicity and pKa

The basicity of an amine in the Brønsted-Lowry context refers to its ability to accept a proton (H⁺). This process is an equilibrium reaction, typically shown in an aqueous solution as:

R₃N + H₂O ⇌ R₃NH⁺ + OH⁻

The strength of a base is quantified by the base dissociation constant, Kb. However, it is more common to discuss the basicity of amines by referring to the acidity of their conjugate acid, R₃NH⁺. The acid dissociation constant (Ka) for the conjugate acid is represented by the following equilibrium:

R₃NH⁺ + H₂O ⇌ R₃N + H₃O⁺

The pKa is the negative logarithm of the Ka (pKa = -log₁₀[Ka]). A higher pKa value indicates a weaker conjugate acid and, consequently, a stronger base. Therefore, the pKa value is a direct and convenient measure of an amine's basicity.

Physicochemical Properties of Trihexylamine

The physical and chemical characteristics of trihexylamine are essential for understanding its behavior. As a tertiary amine with three long alkyl chains, it is notably hydrophobic.[1] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | N,N-dihexylhexan-1-amine | [4] |

| CAS Number | 102-86-3 | [1][2] |

| Molecular Formula | C₁₈H₃₉N | [1][2][4] |

| Molecular Weight | 269.51 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 263-265 °C (lit.); 150-159 °C / 12 mmHg (lit.) | [2][5][7] |

| Density | 0.794 g/mL at 25 °C (lit.) | [2][7] |

| Water Solubility | Slightly miscible / Insoluble | [1][2][6][7] |

| Predicted pKa | 10.46 ± 0.50 | [2][5][6][7] |

Basicity and Structural Influences

The basicity of an amine is determined by the availability of the nitrogen atom's lone pair of electrons to bond with a proton. In trihexylamine, several structural factors collectively determine its basic strength.

-

Inductive Effect : The three hexyl groups attached to the nitrogen atom are alkyl groups, which are electron-donating. They push electron density towards the nitrogen atom, increasing the availability of the lone pair and thereby increasing the amine's basicity.

-

Steric Hindrance : The bulky nature of the three hexyl chains creates significant steric hindrance around the nitrogen atom. This can impede the approach of a proton, making protonation more difficult. Furthermore, it can interfere with the solvation of the resulting conjugate acid (trihexylammonium ion), which can decrease basicity.

-

Solvation Effects : Trihexylamine is a large, nonpolar molecule with very limited solubility in water.[1][6] The stability of its protonated form, the trihexylammonium cation (R₃NH⁺), is greatly influenced by how well it is stabilized by solvent molecules. In aqueous media, the poor solvation of this bulky, hydrophobic cation destabilizes it relative to the unprotonated amine, which tends to lower the basicity compared to smaller, more water-soluble tertiary amines.

The predicted pKa value for trihexylamine is approximately 10.46.[2][5][6][7] This value suggests that it is a moderately strong base, comparable to other tertiary amines. However, the interplay of the enhancing inductive effect and the diminishing steric and solvation effects makes experimental verification crucial for specific applications.

Experimental Determination of pKa

While predicted values are useful, the experimental determination of pKa is essential for accurate data. Potentiometric titration is the most common and reliable method for determining the pKa of amines.[8][9]

Principle of Potentiometric Titration

This method involves the gradual addition of a standardized strong acid (the titrant) to a solution of the amine (the analyte). The pH of the solution is monitored throughout the titration using a pH meter. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is determined from this curve, as it is numerically equal to the pH at the half-equivalence point, where the concentrations of the protonated amine (R₃NH⁺) and the free amine (R₃N) are equal.

Generalized Experimental Protocol

The following protocol outlines the steps for determining the pKa of trihexylamine via potentiometric titration.

Materials and Apparatus:

-

Trihexylamine (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High-purity, deionized water (CO₂-free)

-

Co-solvent (e.g., ethanol (B145695) or methanol, if needed to dissolve the amine)

-

pH meter with a combination glass electrode

-

Calibrated burette (10 or 25 mL)

-

Magnetic stirrer and stir bar

-

Beaker (100 or 150 mL)

-

Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Procedure:

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pKa.

-

Analyte Solution Preparation: Accurately weigh a sample of trihexylamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M). Due to the low water solubility of trihexylamine, a co-solvent may be necessary. If so, the pKa value obtained will be an apparent pKa (pKa*) for that specific solvent mixture.

-

Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette to dispense the HCl solution into the beaker.

-

Titration: Begin stirring the solution at a constant, moderate speed. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point (the region of rapid pH change).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve. This can be found using the inflection point of the primary curve or the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The half-equivalence point occurs at Veq / 2.

-

Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the amine.

-

Conclusion

Trihexylamine is a moderately strong tertiary amine, with a predicted pKa of approximately 10.46. Its basicity is a result of the balance between the electron-donating inductive effects of its three alkyl chains and the opposing forces of steric hindrance and poor aqueous solvation of its conjugate acid. For applications requiring precise control of pH or reaction conditions, the experimental determination of its pKa using a robust method like potentiometric titration is strongly recommended. This guide provides the foundational knowledge and a practical framework for scientists and researchers to understand and experimentally verify the basicity of trihexylamine.

References

- 1. CAS 102-86-3: Trihexylamine | CymitQuimica [cymitquimica.com]

- 2. TRI-N-HEXYLAMINE | 102-86-3 [chemicalbook.com]

- 3. Trihexylamine 96 102-86-3 [sigmaaldrich.com]

- 4. Trihexylamine | C18H39N | CID 66022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 102-86-3 CAS MSDS (TRI-N-HEXYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. TRI-N-HEXYLAMINE CAS#: 102-86-3 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Trihexylamine synthesis and manufacturing process

An In-depth Technical Guide to the Synthesis and Manufacturing of Trihexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for trihexylamine, a tertiary amine with significant applications in various industrial and pharmaceutical contexts. This document details the core chemical principles, experimental protocols, and manufacturing considerations for the production of trihexylamine, with a focus on providing actionable data and methodologies for laboratory and industrial applications.

Introduction

Trihexylamine (THA), a tertiary amine with the chemical formula C₁₈H₃₉N, is a colorless to pale yellow liquid.[1] It is characterized by three hexyl groups attached to a central nitrogen atom, rendering it hydrophobic and soluble in many organic solvents while having limited solubility in water.[2] THA finds utility as a catalyst, an intermediate in organic synthesis, a corrosion inhibitor, and in the formulation of surfactants.[2][3] In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drug compounds.[3]

Synthesis of Trihexylamine

The primary and most industrially viable method for the synthesis of trihexylamine is through the reductive amination of dihexylamine (B85673) with hexanal (B45976). An alternative laboratory-scale synthesis involves the direct alkylation of dihexylamine.

Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is the preferred industrial route for trihexylamine synthesis.[4] This process involves the reaction of dihexylamine with hexanal to form an intermediate iminium ion, which is subsequently reduced to trihexylamine. The overall reaction can be performed in a one-pot process.[4]

Reaction:

Dihexylamine + Hexanal + H₂ → Trihexylamine + H₂O

This protocol is based on established principles of reductive amination and analogous industrial processes for similar tertiary amines.

Materials:

-

Dihexylamine

-

Hexanal

-

Palladium on carbon (Pd/C) catalyst (5 wt%)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring apparatus (magnetic stirrer)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dihexylamine (1 equivalent) and hexanal (1.1 equivalents) in a suitable solvent such as methanol.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. The amount of catalyst can typically range from 1 to 5 mol% relative to the dihexylamine.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 1-10 atm for laboratory scale).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude trihexylamine can be purified by vacuum distillation to obtain the final product.

Direct N-Alkylation

A classic method for the synthesis of amines is the direct alkylation of a primary or secondary amine with an alkyl halide. In the context of trihexylamine synthesis, this would involve the reaction of dihexylamine with a hexyl halide (e.g., 1-bromohexane).

Reaction:

Dihexylamine + 1-Bromohexane (B126081) → Trihexylamine hydrobromide

The resulting hydrobromide salt is then treated with a base to yield the free amine.

Materials:

-

Dihexylamine

-

1-Bromohexane

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

A suitable polar aprotic solvent (e.g., acetonitrile, DMF)

-

Standard laboratory glassware for organic synthesis

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dihexylamine (1 equivalent) and 1-bromohexane (1.1 equivalents) in the chosen solvent.

-

Base Addition: Add the base (e.g., potassium carbonate, 1.5 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude trihexylamine can then be purified by vacuum distillation.

Industrial Manufacturing Process

The industrial production of trihexylamine predominantly utilizes the catalytic reductive amination process due to its high efficiency, atom economy, and the use of readily available starting materials.[1]

Process Description

The manufacturing process is typically carried out in a high-pressure reactor.

-

Charging the Reactor: Dihexylamine and a palladium on carbon (Pd/C) catalyst are charged into a stirred-tank reactor.

-

Reaction Conditions: The reactor is sealed and pressurized with hydrogen. Hexanal is then fed into the reactor. The reaction is typically carried out at an elevated temperature and pressure to ensure a high reaction rate and conversion.

-

Monitoring and Control: The reaction temperature, pressure, and feed rates are carefully monitored and controlled to maintain optimal conditions and ensure safety.

-

Product Separation: Upon completion of the reaction, the mixture is cooled, and the pressure is released. The solid catalyst is separated from the liquid product mixture by filtration.

-

Purification: The crude trihexylamine is then purified, typically by vacuum distillation, to remove any unreacted starting materials, byproducts, and residual solvent.

Quantitative Data for Industrial Synthesis

The following table summarizes typical reaction conditions for the industrial synthesis of tertiary amines via reductive amination, based on analogous processes.

| Parameter | Value | Reference |

| Reactants | Dihexylamine, Hexanal, Hydrogen | General Knowledge |

| Catalyst | Palladium on Carbon (Pd/C) | [1] |

| Temperature | 100 - 170 °C | [1] |

| Pressure | 20 - 100 bar | [1] |

| Reaction Time | Varies with scale and conditions | General Knowledge |

| Yield | > 95% (typical for reductive amination) | General Knowledge |

Visualizations

Synthesis Pathways

Caption: Synthesis Pathways for Trihexylamine.

Experimental Workflow: Reductive Amination

Caption: Experimental Workflow for Reductive Amination.

Industrial Manufacturing Process Flow

Caption: Industrial Manufacturing Process Flow for Trihexylamine.

References

- 1. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. CAS 102-86-3: Trihexylamine | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Research Applications of Trihexylamine

Trihexylamine, a tertiary amine with the chemical formula C₁₈H₃₉N, is a versatile organic compound with a growing number of applications in scientific research and pharmaceutical development.[1][2] Its unique combination of properties—hydrophobicity from the three hexyl chains and reactivity from the central nitrogen atom—makes it a valuable tool in various chemical and analytical processes.[1] This technical guide explores the core research applications of Trihexylamine, providing detailed experimental context, quantitative data, and visual workflows to support its practical implementation in the laboratory.

Core Properties of Trihexylamine

Understanding the fundamental properties of Trihexylamine is crucial for its effective application. It is typically a colorless to pale yellow liquid with limited solubility in water but good solubility in organic solvents.[1] Its basic nature allows it to act as a proton acceptor in chemical reactions.[1]

| Property | Value | Reference(s) |

| CAS Number | 102-86-3 | [1][2] |

| Molecular Formula | C₁₈H₃₉N | [2][3] |

| Molecular Weight | 269.51 g/mol | [2][3] |

| Density | ~0.794 g/mL at 25 °C | [2] |

| Boiling Point | 263-265 °C (lit.) | [2] |

| Flash Point | > 112 °C / > 233.6 °F | [4] |

| Refractive Index (n20/D) | ~1.442 (lit.) | [2] |

| Solubility | Slightly miscible with water; soluble in organic solvents | [1][2] |

Application 1: Solvent Extraction in API Purification

Trihexylamine is an effective extractant used in the isolation and purification of Active Pharmaceutical Ingredients (APIs) and other valuable organic compounds from complex mixtures, such as fermentation broths.[1][2] Its mechanism relies on reactive extraction, where its basic nitrogen atom interacts with acidic target molecules (like carboxylic acids) to form an ion pair. This amine-acid complex exhibits significantly higher solubility in the organic phase, allowing for efficient separation from the aqueous phase.[5]

Experimental Protocol: Liquid-Liquid Extraction of Succinic Acid

This protocol describes the extraction of succinic acid from an aqueous solution, simulating a clarified fermentation broth, using Trihexylamine in an organic solvent.

-

Preparation of the Organic Phase : Prepare a solution of Trihexylamine in a suitable water-immiscible organic solvent (e.g., oleyl alcohol, toluene, or a mixture). The concentration can range from 20% to 50% (v/v) depending on the expected concentration of the target acid.

-

Extraction :

-

In a separatory funnel, combine the aqueous feed solution containing succinic acid with the prepared organic phase. A typical phase ratio is 1:1 (v/v).

-

Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and facilitate the mass transfer of the succinic acid into the organic phase.

-

Allow the phases to separate. The denser phase (typically aqueous) will settle at the bottom.

-

-

Separation : Carefully drain the aqueous phase (raffinate). The organic phase, now loaded with the succinic acid-trihexylamine complex, is retained.

-

Stripping/Back-Extraction (Optional) : To recover the succinic acid from the organic phase, a stripping step can be performed by contacting the loaded organic phase with an aqueous solution of a strong base (e.g., NaOH or Na₂CO₃) or by a temperature swing, which shifts the equilibrium back towards the aqueous phase.

-

Analysis : Analyze the raffinate and the final product for succinic acid concentration using techniques like HPLC to determine the extraction efficiency.

Logical Workflow for API Extraction

Caption: Workflow for API purification using Trihexylamine-based solvent extraction.

Application 2: Ion-Pairing Agent for Oligonucleotide Analysis

In reversed-phase liquid chromatography (RP-LC), analyzing highly polar and ionic molecules like oligonucleotides is challenging due to poor retention on nonpolar stationary phases. Trihexylamine, often in conjunction with an acid like hexafluoroisopropanol (HFIP), serves as an ion-pairing (IP) reagent.[6][7] The positively charged trihexylammonium ions form neutral, hydrophobic ion pairs with the negatively charged phosphate (B84403) backbone of oligonucleotides. These ion pairs have a much stronger affinity for the reversed-phase column (e.g., C18), enabling high-resolution separation based on oligonucleotide length.[8][9]

Experimental Protocol: Preparing an IP-RP-LC Mobile Phase

This protocol outlines the preparation of a mobile phase containing Trihexylamine for oligonucleotide analysis by UPLC-MS.[7]

-

Reagents and Materials :

-

Trihexylamine (>98% purity)

-

Hexafluoro-2-propanol (HFIP)

-

Methanol (B129727) (LC-MS grade)

-

Ultrapure water

-

-

Preparation of Aqueous Buffer (e.g., 15 mM Trihexylamine, 50 mM HFIP) :

-

In a 1 L volumetric flask, add approximately 800 mL of ultrapure water.

-

Carefully add the required amount of HFIP (e.g., 4.2 mL for 50 mM). Mix gently.

-

Add the required amount of Trihexylamine (e.g., 4.9 mL for 15 mM).

-

Bring the volume to 1 L with ultrapure water and mix thoroughly.

-

Filter the buffer through a 0.22 µm membrane filter to remove particulates.

-

-

Mobile Phase Preparation :

-

Mobile Phase A : The prepared aqueous buffer.

-

Mobile Phase B : A mixture of the aqueous buffer and methanol (e.g., 50:50 v/v).

-

-

LC-MS Analysis :

-

Equilibrate the IP-RP column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Inject the oligonucleotide sample.

-

Run a gradient from low to high concentration of Mobile Phase B to elute the oligonucleotides, with longer fragments eluting later. A study comparing various alkylamines found that a buffer of 15 mM hexylamine (B90201) and 50 mM HFIP provided the best overall chromatographic performance for oligonucleotides from 10 to 40-mers.[7]

-

Mechanism of Ion-Pairing Chromatography

Caption: Trihexylamine forms a hydrophobic ion pair with oligonucleotides for RP-LC.

Application 3: Precursor in the Synthesis of Functional Materials

Trihexylamine serves as a key building block in the synthesis of more complex molecules and materials, notably Quaternary Ammonium Compounds (QACs) and functionalized nanoparticles.

Synthesis of Quaternary Ammonium Compounds (QACs)

QACs are a class of compounds with a positively charged nitrogen atom bonded to four alkyl or aryl groups. They are widely used as surfactants and potent antimicrobial agents.[10][11] Trihexylamine, as a tertiary amine, is the direct precursor to QACs through a process called quaternization or the Menshutkin reaction.

Reaction Scheme : (CH₃(CH₂)₅)₃N + R-X → [(CH₃(CH₂)₅)₃N-R]⁺X⁻ (Trihexylamine + Alkyl Halide → Trihexylalkylammonium Halide)

This reaction allows for the introduction of a fourth alkyl group (R), which can be tailored to modulate the antimicrobial activity and surfactant properties of the resulting QAC.[12]

Role in Nanoparticle Synthesis

In the synthesis of nanoparticles, tertiary amines like Trihexylamine can play multiple roles. They can act as:

-

Capping Agents : The amine can coordinate to the surface of growing nanoparticles, preventing aggregation and controlling the final particle size and distribution.[13]

-

Reducing Agents : In some systems, tertiary amines can act as mild reducing agents, facilitating the reduction of metal salts to form metallic nanoparticles at relatively low temperatures.[13]

-

Solvents or pH Modifiers : Their basicity allows them to control the pH of the reaction medium, which is often a critical parameter in nanoparticle synthesis.[1]

Synthesis Workflow: Quaternary Ammonium Compound

Caption: Synthesis of a Quaternary Ammonium Compound (QAC) from Trihexylamine.

Other Potential Applications

-

Corrosion Inhibition : Trihexylamine can serve as a corrosion inhibitor, forming a protective film on metal surfaces, particularly in industrial water treatment systems.[1][14]

-

Ligand in Catalysis : While less common than other amines, it has potential as a ligand in transition metal catalysis, where the steric bulk of the hexyl groups could influence reaction selectivity.[15]

-

Transdermal Drug Delivery : By forming an ion pair with an ionized drug, Trihexylamine can neutralize the charge and increase the drug's lipophilicity, potentially enhancing its permeation through the skin.[16]

Safety Considerations

Trihexylamine is harmful if swallowed and causes skin and eye irritation.[3][4] It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical, and work should be conducted in a well-ventilated fume hood.[1]

References

- 1. CAS 102-86-3: Trihexylamine | CymitQuimica [cymitquimica.com]

- 2. TRI-N-HEXYLAMINE | 102-86-3 [chemicalbook.com]

- 3. Trihexylamine | C18H39N | CID 66022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.it [fishersci.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Size-controlled synthesis of monodispersed silver nanoparticles capped by long-chain alkyl carboxylates from silver carboxylate and tertiary amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consolidated-chemical.com [consolidated-chemical.com]

- 15. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Trihexylamine as an Extractant for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trihexylamine in Metal Ion Extraction

Trihexylamine (THA), a tertiary amine with the chemical formula C₁₈H₃₉N, serves as a versatile liquid-liquid extraction reagent for the separation and purification of metal ions from aqueous solutions.[1] Its lipophilic nature, conferred by the three hexyl chains, ensures high solubility in organic solvents and immiscibility with water, making it an effective component of solvent extraction systems.[1] The extraction mechanism primarily relies on the formation of ion-pair complexes between the protonated amine and anionic metal complexes in the aqueous phase. This process is highly dependent on the pH of the aqueous solution and the presence of complexing agents.

The basicity of the nitrogen atom in trihexylamine allows it to be protonated by an acid, forming a trihexylammonium cation. This cation can then exchange with a metal-containing anionic species, facilitating the transfer of the metal ion into the organic phase. The general mechanism can be described as follows:

-

Protonation of the Amine: In the presence of an acidic aqueous phase, the amine in the organic phase is protonated at the phase boundary.

-

Anion Exchange: The protonated amine then forms an ion pair with an anionic metal complex present in the aqueous phase, leading to the extraction of the metal into the organic phase.

The efficiency of this process is influenced by several factors, including the type and concentration of acid in the aqueous phase, the concentration of the amine in the organic diluent, the nature of the organic diluent, and the temperature.

General Experimental Protocol for Metal Ion Extraction

This protocol provides a general procedure for the liquid-liquid extraction of metal ions using trihexylamine. Specific modifications for each metal are detailed in the subsequent sections.

Materials:

-

Trihexylamine (THA)

-

Organic diluent (e.g., kerosene, xylene, toluene)

-

Aqueous feed solution containing the metal ion of interest

-

Acidic solution (e.g., HCl, H₂SO₄, HNO₃) for pH adjustment

-

Stripping agent (e.g., dilute acid, base, or complexing agent solution)

-

Separatory funnels

-

pH meter

-

Analytical instrument for metal ion concentration measurement (e.g., AAS, ICP-OES)

Procedure:

-

Organic Phase Preparation: Prepare the organic extractant solution by dissolving a known concentration of trihexylamine in the chosen organic diluent.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a known concentration of the target metal ion. Adjust the pH of the solution to the desired value using an appropriate acid.

-

Extraction:

-

Transfer equal volumes of the organic and aqueous phases into a separatory funnel.

-

Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and mass transfer.

-

Allow the phases to separate.

-

-

Phase Separation: Carefully separate the aqueous phase (raffinate) from the organic phase (loaded organic).

-

Analysis of Raffinate: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

-

Stripping (Back-Extraction):

-

Transfer the loaded organic phase to a clean separatory funnel.

-

Add a suitable stripping solution.

-

Shake the funnel to transfer the metal ion from the organic phase back to the aqueous phase.

-

Separate the phases and analyze the metal ion concentration in the stripping solution.

-

-

Calculation of Extraction Efficiency:

-

The distribution ratio (D) is calculated as the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.

-

The percentage of extraction (%E) is calculated using the formula: %E = [D / (D + (Vaq / Vorg))] * 100, where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.[2]

-

Logical Workflow for a Typical Extraction and Stripping Process

Caption: Workflow for Metal Ion Extraction and Stripping.

Extraction of Specific Metal Ions

Cobalt (Co²⁺)

The extraction of cobalt(II) from acidic chloride solutions using tertiary amines like trioctylamine (B72094) is a well-established process, and similar principles apply to trihexylamine. The extraction efficiency is highly dependent on the chloride ion concentration and the pH of the aqueous phase. Cobalt forms anionic chloro-complexes (e.g., [CoCl₃]⁻, [CoCl₄]²⁻) which are then extracted by the protonated amine.

Quantitative Data (Analogous from Trioctylamine Studies):

| Parameter | Condition | Extraction Efficiency (%) | Reference |

| pH | 4.75 | 32.4 | [3] |

| 7.65 | 98.0 | [3] | |

| Extractant Conc. | 0.04 M Na-Cyanex 272 | Varies with pH | [3] |

| Synergist | with D2EHPA | 77% (Co) vs <1% (Ni) | [4] |

Experimental Protocol for Cobalt Extraction:

-

Aqueous Phase: Prepare a solution of CoCl₂ in deionized water. Add HCl to achieve the desired chloride concentration and initial pH.

-

Organic Phase: Prepare a solution of trihexylamine (e.g., 0.1 M) in a suitable diluent like kerosene.

-

Extraction: Follow the general protocol. Equilibrate for at least 10 minutes.

-

Stripping: Use a dilute solution of a non-complexing acid (e.g., 0.1 M H₂SO₄) or a basic solution (e.g., ammonia) to strip the cobalt from the loaded organic phase.

Signaling Pathway for Cobalt Extraction Mechanism

Caption: Ion-Pair Formation in Cobalt Extraction.

Nickel (Ni²⁺)

The extraction of nickel by tertiary amines is generally less efficient than for cobalt under similar conditions, which allows for their separation. The extraction of nickel is also pH-dependent and can be enhanced by the presence of certain anions.

Quantitative Data (Analogous from Triethylamine/Trioctylamine Studies):

| Parameter | Condition | Extraction Efficiency (%) | Reference |

| pH | 4.5 | ~99.6 (with TEA) | [5] |

| Extractant Conc. | 5.0% TEA in hexane | 99.6 | [5] |

| Stripping Agent | 0.5 M HCl | Effective | [5] |

Experimental Protocol for Nickel Extraction:

-

Aqueous Phase: Prepare a solution of NiSO₄ or NiCl₂. Adjust the pH to the desired value (e.g., 4.5-7) using a suitable buffer or base.

-

Organic Phase: Prepare a solution of trihexylamine (e.g., 0.1-0.5 M) in a non-polar diluent.

-

Extraction: Follow the general protocol.

-

Stripping: Use a dilute mineral acid (e.g., 0.5 M HCl) to strip the nickel from the loaded organic phase.[5]

Copper (Cu²⁺)

Copper can be extracted from acidic solutions, particularly from chloride media where it forms anionic chloro-complexes. The extraction efficiency is influenced by the chloride concentration and pH.

Quantitative Data (Analogous from Trioctylamine Studies):

| Parameter | Condition | Extraction Efficiency (%) | Reference |

| Chloride Conc. | 0.18 M NH₄Cl | 76.8 | [6] |

| Extractant Conc. | 5% TOA in benzene | ~85 (in portions) | [6] |

| pH | 3.0 | Highest absorbance | [7] |

Experimental Protocol for Copper Extraction:

-

Aqueous Phase: Prepare a solution of CuSO₄ or CuCl₂. Add a source of chloride ions (e.g., NaCl or NH₄Cl) and adjust the pH.

-

Organic Phase: Prepare a solution of trihexylamine in a suitable diluent.

-

Extraction: Follow the general protocol.

-

Stripping: A dilute solution of a non-complexing acid or ammonium (B1175870) salt can be used for stripping.[6]

Zinc (Zn²⁺)

Zinc is readily extracted from acidic solutions containing chloride or thiocyanate (B1210189) ions, which form stable anionic complexes.

Quantitative Data (Analogous from N-n-hexylaniline Studies):

| Parameter | Condition | Extraction Efficiency (%) | Reference |

| Acidity | 0.1-3 M H₂SO₄ | Quantitative | [8] |

| Thiocyanate Conc. | 0.3-0.7 M KSCN | Quantitative | [8] |

| Equilibrium Time | 1 minute | Complete | [8] |

Experimental Protocol for Zinc Extraction:

-

Aqueous Phase: Prepare a solution of ZnSO₄. Add KSCN and H₂SO₄ to the desired concentrations.

-

Organic Phase: Prepare a solution of trihexylamine in xylene.

-

Extraction: Follow the general protocol, shaking for at least 2 minutes.[8]

-

Stripping: An acetate (B1210297) buffer solution can be used to strip the zinc from the organic phase.[8]

Rare Earth Elements (REEs)

The extraction of rare earth elements (REEs) with trihexylamine is often performed from nitrate (B79036) or thiocyanate media. The extraction efficiency generally increases with the atomic number of the REE. Synergistic extraction systems are commonly employed to enhance the separation of REEs.

Quantitative Data (Analogous from Tri-n-hexylamine di-2-ethyl hexyl phosphate (B84403) Studies):

| Parameter | Condition | Extraction Efficiency (%) | Reference |

| Neodymium (Nd) | pH 3.17, O/A ratio 2:1 | 100 | [9] |

| Stripping | 1 M HCl, O/A ratio 1:1 | 96 | [9] |

Experimental Protocol for REE Extraction:

-

Aqueous Phase: Prepare a solution of REE nitrates. Adjust the pH to the optimal range (e.g., 2.5-4).

-

Organic Phase: Prepare a solution of trihexylamine in a suitable diluent. For synergistic extraction, a second extractant like an organophosphorus acid can be added.

-

Extraction: Follow the general protocol.

-

Stripping: A dilute mineral acid (e.g., 1 M HCl or HNO₃) is typically used for stripping.[9]

Synergistic Extraction Systems

The extraction efficiency and selectivity of trihexylamine can be significantly improved by the addition of a second extractant, a phenomenon known as synergism. Common synergistic agents include organophosphorus acids (e.g., D2EHPA), neutral organophosphorus compounds (e.g., TBP), and chelating extractants (e.g., β-diketones).

The synergistic mechanism often involves the formation of a mixed-ligand complex in the organic phase, which is more stable and more readily extracted than the complex with either extractant alone.

Logical Diagram of a Synergistic Extraction Mechanism

Caption: Formation of a Mixed-Ligand Complex in Synergistic Extraction.

Conclusion

Trihexylamine is a capable extractant for a range of metal ions, with its performance being highly dependent on the specific conditions of the aqueous phase, particularly pH and the presence of complexing anions. While specific quantitative data for trihexylamine is not as abundant in the literature as for other tertiary amines like trioctylamine, the general principles of extraction and the experimental protocols are largely transferable. For optimal performance, especially for the separation of closely related metals like cobalt and nickel or among the rare earth elements, the use of synergistic extraction systems is highly recommended. Further research to quantify the extraction behavior of trihexylamine under various conditions would be beneficial for its broader application in hydrometallurgy and analytical chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

Application Notes: High-Efficiency Extraction of Carboxylic Acids Using Trihexylamine

Abstract

This application note details a robust protocol for the liquid-liquid extraction of carboxylic acids from aqueous solutions using trihexylamine as a reactive extractant. Reactive extraction, leveraging an acid-base chemical interaction, offers significantly higher distribution coefficients and extraction efficiencies compared to physical extraction methods. This method is particularly applicable for the recovery of carboxylic acids from fermentation broths, industrial process streams, and in the purification of acidic drug compounds. The protocol described herein provides a comprehensive guide for researchers, scientists, and drug development professionals, including detailed methodologies, quantitative performance data, and visual workflows to ensure reproducible and efficient extraction. While extensive data exists for the analogous trioctylamine (B72094) (TOA), this note also incorporates available data for tri-n-hexylamine and discusses its similar expected performance.

Introduction

Carboxylic acids are a cornerstone of the chemical, pharmaceutical, and food industries. Their efficient recovery and purification from aqueous media are critical for numerous applications, from the production of bio-based chemicals to the isolation of active pharmaceutical ingredients (APIs). Traditional extraction methods often suffer from low efficiency and the need for large volumes of organic solvents.

Reactive extraction presents a highly effective alternative by employing an extractant that chemically interacts with the target molecule. Trihexylamine, a tertiary amine, acts as a Brønsted base, reacting with the acidic proton of a carboxylic acid to form an ion pair. This ion pair exhibits significantly higher solubility in the organic phase, thereby driving the equilibrium towards the extraction of the carboxylic acid from the aqueous phase. This process is reversible, allowing for the subsequent back-extraction and recovery of the carboxylic acid in a purified form.

The overall extraction equilibrium can be represented as:

(RCOOH)aq + (R'3N)org ⇌ (R'3NH+RCOO-)org

Where:

-

(RCOOH)aq is the carboxylic acid in the aqueous phase.

-

(R'3N)org is the trihexylamine in the organic phase.

-

(R'3NH+RCOO-)org is the formed ion pair in the organic phase.

The efficiency of this process is influenced by several factors, including the choice of organic diluent, the presence of modifiers, the initial concentrations of the acid and amine, and the temperature.[1] This application note provides a standardized protocol and performance data to guide the user in optimizing these parameters for their specific application.

Materials and Methods

Materials

-

Extractant: Trihexylamine (THA)

-

Diluents: 1-Octanol (B28484), n-Undecane, Toluene

-

Carboxylic Acids: Acetic Acid, Lactic Acid (as model compounds)

-

Aqueous Phase: Deionized water or buffer solution containing the carboxylic acid

-

Back-extraction Solution: 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO3)

-

Equipment: Separatory funnels, mechanical shaker, pH meter, analytical balance, titration equipment or HPLC for concentration analysis.

Experimental Protocol

A detailed, step-by-step protocol for the reactive extraction of a carboxylic acid from an aqueous solution is provided below.

Quantitative Data

The efficiency of the extraction process is quantified by the distribution coefficient (KD) and the extraction efficiency (E%).

-

Distribution Coefficient (KD): The ratio of the concentration of the carboxylic acid in the organic phase to its concentration in the aqueous phase at equilibrium. KD = [RCOOH]org / [RCOOH]aq

-

Extraction Efficiency (E%): The percentage of the carboxylic acid transferred from the aqueous phase to the organic phase. E% = (KD / (KD + Vaq/Vorg)) * 100

The following table summarizes representative data for the reactive extraction of carboxylic acids using trialkylamines. While specific data for trihexylamine is limited, the data for the structurally similar trioctylamine (TOA) provides a strong indication of expected performance. Experimental results indicate that combinations of tri-n-hexylamine and an alcohol show greatest synergistic effects and as a consequence comparably high distribution coefficients.[2]

| Carboxylic Acid | Extractant System (in organic diluent) | KD | E% | Reference |

| Acetic Acid | 40% Tri-iso-octylamine in Toluene | 3.65 | ~78.5% | [3] |

| Acetic Acid | 40% Tri-iso-octylamine in Petroleum Ether | 2.70 | ~73.0% | [3] |

| Acetic Acid | 40% Tri-iso-octylamine in n-Hexane | 2.63 | ~72.5% | [3] |

| Lactic Acid | 40% TOA:40% 1-Octanol in n-Undecane | 11.71 - 34.79 | >92% | [4] |

| Lactic Acid | 25% TOA:25% 1-Octanol in n-Undecane | 2.11 - 4.89 | 68% - 83% | [4] |

| Lactic Acid | 15% TOA:15% 1-Octanol in n-Undecane | 0.69 - 1.35 | 41% - 57% | [4] |

Note: The extraction efficiency (E%) is calculated assuming a 1:1 phase ratio (Vaq/Vorg = 1). The range in KD values reflects variations in initial acid concentration.

Experimental Protocols

Protocol 1: Reactive Extraction of Carboxylic Acid

-

Preparation of the Organic Phase: Prepare the organic phase by dissolving the desired concentration of trihexylamine (e.g., 10-40% v/v) in the chosen diluent (e.g., 1-octanol, n-undecane). A modifier like 1-octanol can enhance the solubility of the acid-amine complex.[4]

-

Preparation of the Aqueous Phase: Prepare an aqueous solution of the carboxylic acid at a known concentration.

-

Extraction: a. In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 25 mL of each). b. Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. c. Allow the phases to separate completely. The formation of a third phase or emulsion may occur, which can be mitigated by adjusting the diluent composition.[5]

-

Phase Separation and Analysis: a. Carefully separate the aqueous and organic phases. b. Determine the concentration of the carboxylic acid remaining in the aqueous phase using a suitable analytical method (e.g., titration with a standard base or HPLC). c. The concentration of the carboxylic acid in the organic phase can be determined by mass balance.

Protocol 2: Back-Extraction (Stripping)

-

Preparation: Take the organic phase from Protocol 1, which is now loaded with the carboxylic acid.

-

Back-Extraction: a. In a clean separatory funnel, combine the loaded organic phase with an equal volume of the back-extraction solution (e.g., 1 M NaOH or 1 M NaHCO3). b. Shake the mixture vigorously for 30-60 minutes. The basic solution will react with the carboxylic acid of the ion pair, transferring it back to the aqueous phase as its salt. c. Allow the phases to separate.

-

Recovery: a. Separate the aqueous phase containing the carboxylate salt. b. The carboxylic acid can be recovered from this aqueous solution by acidification (e.g., with HCl) followed by filtration or extraction. c. The regenerated organic phase (containing the trihexylamine) can be washed and reused for subsequent extractions.

Diagrams

Caption: Experimental workflow for carboxylic acid extraction.

Caption: Mechanism of reactive extraction.

Conclusion

The use of trihexylamine for the reactive extraction of carboxylic acids offers a highly efficient and selective method for their recovery from aqueous solutions. The formation of an acid-amine ion pair in the organic phase significantly enhances the distribution coefficient, leading to high extraction efficiencies. The provided protocol and data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical fields, enabling them to develop and optimize robust extraction processes. Further investigation into the specific performance of trihexylamine with a broader range of carboxylic acids and diluent systems will continue to refine and expand the applications of this powerful separation technique.

References

- 1. Experimental Studies on the Reactive Extraction of Different Carboxylic Acids - ethesis [ethesis.nitrkl.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Reactive extraction of acetic acid - ethesis [ethesis.nitrkl.ac.in]

- 4. Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane [mdpi.com]

- 5. ijcea.org [ijcea.org]

Application Notes and Protocols: The Role of Trihexylamine in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trihexylamine in the synthesis of various nanoparticles. Trihexylamine, a tertiary amine, is a versatile compound in nanotechnology, primarily utilized as a capping agent, stabilizer, and solvent. This document offers detailed experimental protocols, quantitative data analysis, and visual diagrams to guide researchers in leveraging trihexylamine for the controlled synthesis of nanoparticles for a range of applications, including biomedical and electronic fields.

Introduction to Trihexylamine in Nanoparticle Synthesis

Trihexylamine plays a crucial role in the synthesis of nanoparticles by controlling their growth, preventing aggregation, and ensuring colloidal stability. The lone pair of electrons on the nitrogen atom of trihexylamine allows for strong coordination to the surface of growing nanocrystals. This interaction modulates the reaction kinetics and the surface chemistry of the resulting nanoparticles. The choice of trihexylamine as a capping agent can significantly influence the size, shape, and surface properties of the nanoparticles, which in turn dictates their physical, chemical, and biological characteristics. These properties are critical for applications in fields such as catalysis, electronics, and biomedicine.[1][2]

Core Concepts

The utility of trihexylamine in nanoparticle synthesis is centered around its function as a:

-

Capping Agent: It binds to the surface of nanoparticles, preventing their over-growth and aggregation. This is essential for producing monodisperse nanoparticles with uniform sizes and shapes.[2][3]

-

Stabilizer: By forming a protective layer around the nanoparticles, trihexylamine enhances their stability in colloidal suspensions, preventing them from clumping together and settling out of the solution.[4]

-

Solvent: In certain high-temperature synthesis methods, trihexylamine can act as a high-boiling point solvent, providing a suitable medium for the reaction to occur.

-

Reducing Agent: In some instances, amines can also act as mild reducing agents, contributing to the reduction of metal precursors to form nanoparticles.[4]

Applications

The nanoparticles synthesized using trihexylamine have a wide array of potential applications, including:

-

Biomedical Imaging and Diagnostics: Quantum dots synthesized with the aid of tertiary amines can be used as fluorescent probes for cellular imaging.[5][6]

-

Drug Delivery: Functionalized nanoparticles can be used as carriers for targeted drug delivery to specific cells or tissues.[2]

-

Catalysis: Metal nanoparticles are widely used as catalysts in various chemical reactions. The capping agent can influence the catalytic activity and selectivity.[3]

-

Electronics: The unique optical and electronic properties of certain nanoparticles make them suitable for applications in electronic devices.[6]

Tabulated Quantitative Data

The following tables summarize quantitative data from representative nanoparticle synthesis protocols where a tertiary amine, such as trihexylamine or its close analog trioctylamine (B72094), is used.

Table 1: Synthesis of Silver Nanoparticles [4]

| Parameter | Value |

| Silver Precursor | Silver Carboxylate |

| Tertiary Amine | Trihexylamine (or similar) |

| Reaction Temperature | 80 °C |

| Reaction Time | 2 hours |

| Resulting Nanoparticle Diameter | < 5 nm (with long-chain carboxylates) |

Table 2: Synthesis of Gold Nanoparticles (Adapted from a general protocol)

| Parameter | Value |

| Gold Precursor | Tetrachloroauric acid (HAuCl₄) |

| Reducing Agent | Oleylamine (B85491) (can be supplemented with trihexylamine) |